5-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-pyridin-4-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2OS/c11-9-2-1-8(15-9)10(14)13-7-3-5-12-6-4-7/h1-6H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWIULLFMXXWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 5 Bromo N Pyridin 4 Yl Thiophene 2 Carboxamide and Its Derivatives
Initial Synthetic Pathways for the 5-Bromo-thiophene-2-carboxamide Core
The construction of the 5-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide molecule hinges on the efficient formation of an amide bond between a thiophene (B33073) carboxylic acid precursor and an aminopyridine reactant.
The central reaction in synthesizing the target compound is the coupling of 5-bromothiophene-2-carboxylic acid with pyridin-4-amine. Several methods are available for this transformation, each with distinct advantages.
A particularly effective method involves a one-pot condensation mediated by titanium tetrachloride (TiCl₄). nih.govmdpi.com In a procedure analogous to the synthesis of similar N-heterocyclic thiophene carboxamides, the reaction of 5-bromothiophene-2-carboxylic acid and pyridin-4-amine in the presence of TiCl₄ and a base such as pyridine (B92270) can produce this compound in high yield, with reports of up to 75% for similar substrates. nih.gov
Alternative strategies for amide bond formation are also well-established. luxembourg-bio.comresearchgate.net One common approach is the activation of the carboxylic acid using a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an acyl transfer catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comnih.gov Another route involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), which then readily reacts with the amine. mdpi.com
| Method | Key Reagents | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Titanium-Mediated Coupling | 5-bromothiophene-2-carboxylic acid, pyridin-4-amine, TiCl₄, Pyridine | Inert atmosphere, suitable solvent (e.g., DCM) | High yield in a one-pot procedure | nih.gov, mdpi.com |
| Carbodiimide Coupling | 5-bromothiophene-2-carboxylic acid, pyridin-4-amine, DCC, DMAP | Anhydrous DCM, 0 °C to room temperature | Mild conditions, widely used | mdpi.com, nih.gov |
| Acyl Chloride Formation | 5-bromothiophene-2-carboxylic acid, SOCl₂, pyridin-4-amine | Two steps: reflux with SOCl₂, followed by reaction with amine | Utilizes a highly reactive intermediate | mdpi.com |
The primary reactants for the synthesis are 5-bromothiophene-2-carboxylic acid and pyridin-4-amine. The selection of these precursors is definitional to the final product.
5-bromothiophene-2-carboxylic acid : This key precursor is typically synthesized through the electrophilic bromination of thiophene-2-carboxylic acid. The reaction often employs a brominating agent like N-bromosuccinimide (NBS) to achieve selective bromination at the 5-position of the thiophene ring, which is activated towards electrophilic attack.
Pyridin-4-amine : Also known as 4-aminopyridine, this reactant is a commercially available compound and is chosen for the specific incorporation of the pyridin-4-yl moiety into the final structure.
Advanced Derivatization Strategies at the Thiophene Ring
The bromine atom at the 5-position of the thiophene ring is a key functional handle for introducing further molecular complexity. This is most commonly achieved through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. tcichemicals.com In the context of this compound, this reaction enables the substitution of the bromine atom with a variety of aryl or heteroaryl groups. nih.govdoaj.orgresearchgate.net
The reaction typically involves treating the bromo-thiophene substrate with an arylboronic acid or a related boronic ester in the presence of a palladium catalyst, a base, and a suitable solvent system. nih.govmdpi.com For analogous compounds, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been used effectively as a catalyst, with potassium phosphate (B84403) (K₃PO₄) as the base and a solvent mixture such as 1,4-dioxane (B91453) and water. nih.govmdpi.com These reactions are generally conducted at elevated temperatures (e.g., 85–95 °C) and can produce a diverse library of 5-aryl-N-(pyridin-4-yl)thiophene-2-carboxamide derivatives in moderate to good yields, ranging from 37% to 72%. nih.govmdpi.com
| Arylboronic Acid/Ester | Potential Product | Typical Catalyst/Base | Reported Yield Range (Analogous Systems) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | 5-phenyl-N-(pyridin-4-yl)thiophene-2-carboxamide | Pd(PPh₃)₄ / K₃PO₄ | Good | nih.gov |
| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-N-(pyridin-4-yl)thiophene-2-carboxamide | Pd(PPh₃)₄ / K₃PO₄ | Good | nih.gov, mdpi.com |
| 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-N-(pyridin-4-yl)thiophene-2-carboxamide | Pd(PPh₃)₄ / K₃PO₄ | Moderate-Good | nih.gov |
| 3,4-Dichlorophenylboronic acid | 5-(3,4-dichlorophenyl)-N-(pyridin-4-yl)thiophene-2-carboxamide | Pd(PPh₃)₄ / K₃PO₄ | Moderate-Good | researchgate.net, nih.gov |
| Naphthalen-1-ylboronic acid | 5-(naphthalen-1-yl)-N-(pyridin-4-yl)thiophene-2-carboxamide | Pd(PPh₃)₄ / K₃PO₄ | Moderate | nih.gov |
While the 2- and 5-positions of the thiophene ring in the target molecule are occupied, the 3- and 4-positions remain available for substitution. However, direct electrophilic aromatic substitution at these positions is challenging due to the electron-withdrawing nature of the carboxamide group, which deactivates the ring towards electrophiles. quimicaorganica.orgresearchgate.net Standard electrophilic substitution reactions like nitration or halogenation, which readily occur on unsubstituted thiophene, would require harsh conditions and may result in poor regioselectivity. quimicaorganica.orgyoutube.com
More advanced methods, such as directed ortho-metalation (DoM), can provide a regioselective route to functionalize the C3 or C4 positions. A strategy involving lithiation with a strong base (e.g., n-BuLi) followed by quenching with an electrophile could be employed to introduce substituents at these positions, as has been demonstrated in the synthesis of other polysubstituted thiophenes. mdpi.com
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is critical for maximizing the yield and purity of both the core structure and its derivatives.
For the initial amide bond formation , the choice of coupling reagent and conditions plays a significant role. The TiCl₄-mediated method has been shown to provide high yields (75%) for similar structures in a single step. nih.gov For carbodiimide-based couplings, careful control of temperature and stoichiometry of reagents like DCC and DMAP is necessary to minimize side reactions. mdpi.com
In the Suzuki-Miyaura cross-coupling step, several factors can be tuned to enhance the yield. nih.govmdpi.com
Catalyst and Ligand : While Pd(PPh₃)₄ is commonly used, other palladium catalysts and ligands can offer improved activity for specific substrates.
Base and Solvent : The choice of base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) and solvent system (e.g., dioxane/water, DMF, toluene) can significantly impact reaction rates and yields.
Reactant Stoichiometry : The electronic properties of the boronic acid partner can influence the reaction efficiency. Studies on analogous systems have noted that boronic acids bearing electron-donating groups tend to provide better yields than those with electron-withdrawing groups. mdpi.com
Temperature and Reaction Time : Careful optimization of the reaction temperature and duration is necessary to ensure complete conversion while minimizing decomposition of the catalyst or product.
By systematically adjusting these parameters, the synthesis and derivatization of this compound can be performed efficiently, providing access to a broad range of functionalized molecules.
Catalyst Systems and Ligand Effects
The functionalization of the this compound core, particularly through Suzuki-Miyaura cross-coupling reactions, is heavily reliant on the selection of an appropriate palladium catalyst and associated ligands. These components are crucial in influencing reaction rates, yields, and the scope of compatible substrates.
Catalyst Systems:
Palladium complexes are the catalysts of choice for these transformations. While various palladium sources can be utilized, specific catalyst systems have demonstrated particular efficacy in the context of heteroaryl couplings.
Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed catalyst for the Suzuki-Miyaura coupling of bromo-thiophene derivatives with a range of aryl boronic acids. nih.govmdpi.com
Palladium(II) Pre-catalysts: Palladium(II) complexes, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), are also highly effective. These pre-catalysts are reduced in situ to the active Pd(0) species. Pd(dppf)Cl₂ has been shown to be an excellent choice for Suzuki couplings involving bromoindazoles and thiopheneboronic acids, often leading to high yields in shorter reaction times.
The choice of catalyst can significantly impact the reaction's success, especially when dealing with more challenging substrates like heteroaryl chlorides.
Ligand Effects:
The ligands coordinated to the palladium center play a pivotal role in the catalytic cycle. They influence the solubility of the catalyst, the rate of oxidative addition, transmetalation, and reductive elimination.
Electron-Rich and Bulky Phosphine (B1218219) Ligands: The development of bulky and electron-rich phosphine ligands has been instrumental in advancing palladium-catalyzed cross-coupling reactions. Ligands such as dialkylbiarylphosphines enhance the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide to the Pd(0) complex. acs.org This increased reactivity is particularly beneficial for the coupling of less reactive (hetero)aryl chlorides. researchgate.net
Ligand-Controlled Regioselectivity: In certain cases, the choice of ligand can control the regioselectivity of the coupling reaction. For instance, in the Suzuki-Miyaura coupling of allylboronates with aryl halides, different ligand systems can selectively produce either the α- or γ-isomeric product. nih.gov This principle of ligand-controlled regioselectivity could potentially be applied to the synthesis of more complex derivatives of this compound.
The judicious selection of both the palladium source and the ligand is therefore critical for optimizing the synthesis of this compound derivatives, enabling the efficient coupling of a wide array of substituents onto the thiophene core.
Table 1: Comparison of Catalyst Systems in Suzuki-Miyaura Coupling Reactions
| Catalyst System | Substrates | Key Advantages |
| Pd(PPh₃)₄ | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and aryl boronic acids | Commercially available and widely used for various Suzuki couplings. |
| Pd(dppf)Cl₂ | 5-Bromoindazoles and N-Boc-2-pyrroleboronic acid | Shorter reaction times and high yields. |
| Dialkylbiaryl Phosphine Ligands with Pd catalyst | Aryl chlorides and various coupling partners | Enhanced reactivity for less reactive substrates. |
Solvent Systems and Temperature Control
The choice of solvent and the precise control of reaction temperature are critical parameters that significantly influence the outcome of synthetic transformations leading to this compound and its derivatives. These factors affect reaction kinetics, solubility of reagents, and the stability of catalytic intermediates.
Solvent Systems:
The solvent plays a multifaceted role in the Suzuki-Miyaura cross-coupling reaction. It not only dissolves the reactants and catalyst but can also influence the reaction mechanism and selectivity.
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) have been shown to influence the selectivity of Suzuki-Miyaura couplings. In some cases, the use of polar solvents can alter the preferred site of reaction in molecules with multiple reactive centers. nih.gov
Nonpolar Solvents: Toluene and tetrahydrofuran (B95107) (THF) are commonly used nonpolar solvents that can also promote high selectivity in cross-coupling reactions. nih.gov
Aqueous and Biphasic Systems: The use of aqueous solvent systems, such as aqueous n-butanol, has been found to be highly efficient for the Suzuki coupling of N-heteroaryl chlorides with thiophene boronic acids, sometimes offering near quantitative yields. acs.org Biphasic solvent mixtures can also simplify product separation. acs.org The choice between polar, nonpolar, or aqueous systems can have a profound impact on reaction efficiency and selectivity. nih.gov
Temperature Control:
Temperature is a key factor in controlling the rate of reaction.
Elevated Temperatures: Many Suzuki-Miyaura reactions require elevated temperatures (reflux conditions) to proceed at a reasonable rate. For instance, the coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with aryl boronic acids is typically carried out at reflux for over 20 hours. mdpi.com Increasing the reaction temperature can lead to higher conversion rates within a shorter timeframe. researchgate.net
Optimization: The optimal temperature is a balance between achieving a sufficient reaction rate and avoiding the decomposition of reactants, products, or the catalyst. Careful optimization of the temperature is often necessary to maximize the yield of the desired product.
Table 2: Influence of Solvent and Temperature on Suzuki-Miyaura Coupling
| Solvent System | Temperature | Observations |
| Toluene/water (4:1) | 85-90 °C | Good yield for the coupling of 4-bromothiophene-2-carbaldehyde with phenylboronic ester. |
| 1,4-Dioxane | Reflux | Moderate to good yields for the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com |
| Aqueous n-butanol | Not specified | Near quantitative yields for the coupling of N-heteroaryl chlorides with thiophene boronic acids. acs.org |
| DMF | Reflux | Moderate yield for the coupling of 4-bromothiophene-2-carbaldehyde with formyltrifloromethylphenylboronic ester. |
Design and Synthesis of Analogs with Varied Substituents
The core structure of this compound serves as a versatile scaffold for the design and synthesis of a diverse range of analogs. By introducing various substituents at the 5-position of the thiophene ring, the physicochemical and biological properties of the molecule can be systematically modulated. The primary method for achieving this structural diversity is the Suzuki-Miyaura cross-coupling reaction.
This reaction allows for the formation of a carbon-carbon bond between the 5-position of the thiophene ring and a wide array of aryl and heteroaryl groups. The general synthetic approach involves the reaction of this compound with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base.
Examples of Synthesized Analogs:
A variety of analogs have been synthesized using this methodology, demonstrating the broad scope of the Suzuki-Miyaura coupling for this class of compounds. For instance, a library of 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides was synthesized by coupling the corresponding bromo-thiophene intermediate with various aryl boronic acids. nih.gov Similarly, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have been prepared with moderate to good yields through the same strategy. mdpi.com
The substituents introduced can range from simple phenyl groups to more complex and functionalized aryl and heteroaryl moieties. This allows for a systematic exploration of the structure-activity relationship of these compounds. For example, analogs with electron-donating or electron-withdrawing groups on the aryl substituent can be prepared to investigate the electronic effects on the molecule's properties.
The design of these analogs is often guided by the desire to explore and optimize their biological activities. By systematically varying the substituents, researchers can fine-tune the properties of the parent compound to achieve desired therapeutic effects.
Table 3: Examples of Synthesized Analogs of this compound via Suzuki-Miyaura Coupling
| Bromo-Thiophene Precursor | Coupling Partner (Boronic Acid/Ester) | Resulting Analog Structure |
| 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | Various aryl boronic acids | 5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides nih.gov |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various aryl/heteroaryl boronic acids/pinacol esters | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides mdpi.com |
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | 4-Phenylthiophene-2-carbaldehyde |
| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde |
Structure Activity Relationship Sar and Molecular Design Investigations
Impact of Substituents on the Thiophene (B33073) Ring at Position 5
The substituent at the 5-position of the thiophene ring in N-(pyridin-4-yl)thiophene-2-carboxamide analogs plays a crucial role in modulating their biological activity. The parent compound, 5-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide, often serves as a key intermediate for the synthesis of a diverse library of analogs through cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov This allows for the introduction of various aryl and heteroaryl groups at this position, leading to significant changes in the compound's steric and electronic properties.
In a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, the 5-bromo intermediate was reacted with various aryl boronic acids. The resulting 5-aryl compounds were found to be potent antibacterial agents. mdpi.com This highlights the importance of the 5-position as a vector for modification to enhance biological activity.
Notably, 2-bromo-5-substituted thiophenes have demonstrated potent cytotoxicity in their own right. For example, 2-bromo-5-(2-methylphenyl)thiophene has shown selective anticancer activity against certain cancer cell lines. nih.gov This suggests that the bromine atom itself contributes to the biological profile, and its replacement with other groups can fine-tune this activity.
The following table summarizes the impact of various substituents at the 5-position of the thiophene ring on the biological activity of related thiophene-2-carboxamide scaffolds.
| Substituent at Position 5 | General Effect on Activity | Example Scaffold | Reference |
| Bromo | Serves as a versatile handle for further modification via cross-coupling reactions. Can contribute to cytotoxic activity. | N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | mdpi.comnih.gov |
| Aryl groups | Can significantly enhance biological activity (e.g., antibacterial, anticancer). The electronic nature of the aryl substituent is a key determinant of potency. | N-(pyrazin-2-yl)thiophene-2-carboxamide | nih.gov |
| Pyrrolopyridinyl | Led to the identification of potent AKT kinase inhibitors. | 2-thiophenecarboxamides | nih.gov |
| Alkyl groups | Can be introduced via organolithium chemistry. The effect on activity is target-dependent. | 5-methylthiothiophene amidine | researchgate.net |
Influence of Modifications to the Pyridine (B92270) Moiety
Modifications to the pyridin-4-yl moiety of this compound can significantly impact its biological activity by altering its electronic properties, solubility, and interactions with target proteins. The pyridine ring is a common feature in many biologically active compounds due to its ability to participate in hydrogen bonding and other non-covalent interactions. mdpi.com
In a study of NNN pincer-type ligands, substitution at the 4-position of the central pyridine ring with groups such as -OH, -Cl, and -NO2 influenced the electronic properties of the molecule. mdpi.com While this is a different molecular context, the principles of how substituents affect the pyridine ring's electronics are transferable.
For instance, in a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, the presence of the methyl group on the pyridine ring was part of a scaffold that exhibited potent antibacterial activity. mdpi.com Although this is a different isomer (pyridin-2-yl vs. pyridin-4-yl), it underscores that substitution on the pyridine ring is a viable strategy for activity modulation.
The following table outlines the potential effects of different types of substituents on the pyridin-4-yl ring, based on general principles of medicinal chemistry and findings from related classes of compounds.
| Modification to Pyridine Moiety | Potential Impact on Activity | Rationale | Reference |
| Addition of Electron-Donating Groups (e.g., -CH3, -OCH3) | May enhance activity by increasing the basicity of the pyridine nitrogen, potentially strengthening hydrogen bonds with the target. | General principles of medicinal chemistry. | rsc.org |
| Addition of Electron-Withdrawing Groups (e.g., -Cl, -CF3) | May decrease activity by reducing the basicity of the pyridine nitrogen, but could also introduce new interactions or alter metabolic stability. | General principles of medicinal chemistry. | rsc.org |
| Introduction of other heterocyclic rings | Can introduce new interaction points and alter the overall shape and physicochemical properties of the molecule. | SAR of kinase inhibitors. | nih.gov |
Role of the Carboxamide Linker in Modulating Activity
The carboxamide linker (-CO-NH-) is a critical structural feature of this compound and its analogs, playing a pivotal role in maintaining the structural integrity of the molecule and mediating interactions with biological targets. The planarity of the amide bond is a key feature, which helps to orient the thiophene and pyridine rings in a specific conformation.
The carboxamide group is a well-established pharmacophore that can participate in crucial hydrogen bonding interactions with protein targets. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. nih.gov These interactions are often essential for the high-affinity binding of inhibitors to the active sites of enzymes, such as kinases. nih.govresearchgate.net
In the crystal structure of a related compound, N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide, the carboxamide linker is involved in forming inversion dimers through pairs of N-H···N hydrogen bonds. researchgate.net This demonstrates the strong hydrogen-bonding propensity of this functional group. Furthermore, C-H···O interactions involving the carboxamide oxygen also contribute to the crystal packing, highlighting its role in intermolecular interactions. researchgate.net
The replacement of the carboxamide with a thioamide (-CS-NH-) has been explored in other molecular scaffolds. Thioamides are generally weaker hydrogen bond acceptors than their corresponding amides, which can lead to a decrease in biological activity if hydrogen bonding to the carbonyl oxygen is critical for target engagement. researchgate.net
Rational Design Principles for Optimization of Biological Profiles
The optimization of the biological profiles of this compound and its analogs often employs rational design principles to enhance potency, selectivity, and pharmacokinetic properties. These strategies are guided by an understanding of the SAR of this chemical scaffold and the structure of its biological targets.
One common approach is fragment-based drug design . This involves identifying key molecular fragments that contribute to binding and activity. For instance, the thiophene-2-carboxamide core can be considered a central scaffold, to which different functional groups are appended to probe interactions with specific regions of a target's binding site. researchgate.net
Bioisosteric replacement is another widely used strategy. This involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the aim of improving the compound's biological properties. For example, the thiophene ring itself can be considered a bioisostere of a phenyl ring. mdpi.com In the context of this compound, the bromo substituent could be replaced with other groups of similar size and electronic properties, such as a trifluoromethyl group or a cyano group, to modulate activity.
Structure-based drug design (SBDD) is a powerful approach when the three-dimensional structure of the biological target is known. Molecular docking studies can be used to predict how analogs of this compound might bind to the active site of a target protein. nih.govnih.gov This information can then be used to design new derivatives with improved binding affinity and selectivity. For example, if a lipophilic pocket is identified near the 5-position of the thiophene ring, new analogs with lipophilic substituents at this position can be designed and synthesized. mdpi.com
In the development of thiophene carboxamide inhibitors of JAK2, a bioisosteric replacement of a urea (B33335) substituent with a pyridyl ring was a key step in the initial design. researchgate.net Subsequent optimization to address metabolic stability led to the identification of potent in vivo active compounds. researchgate.net This exemplifies how rational design principles can be applied to overcome challenges in drug development.
The following table summarizes some of the rational design principles that can be applied to the optimization of this compound analogs.
| Design Principle | Application to this compound | Potential Outcome | Reference |
| Fragment-Based Design | Use of the thiophene-2-carboxamide core as a scaffold for building more complex molecules. | Identification of novel derivatives with improved activity. | researchgate.net |
| Bioisosteric Replacement | Replacement of the 5-bromo substituent with other functional groups (e.g., -CF3, -CN, other halogens). | Modulation of potency, selectivity, and pharmacokinetic properties. | researchgate.net |
| Structure-Based Drug Design | Use of molecular docking and the 3D structure of the target to guide the design of new analogs. | Enhanced binding affinity and selectivity. | nih.govnih.gov |
| Privileged Structure-Based Design | Leveraging the thiophene and pyridine rings as "privileged structures" known to bind to multiple receptor types. | Increased likelihood of identifying biologically active compounds. | mdpi.com |
Biological Activities and Preclinical Efficacy Studies
Antimicrobial Research
The thiophene-2-carboxamide scaffold is a core component in a variety of derivatives that have demonstrated notable antimicrobial properties. Research has explored their efficacy against a range of bacterial, fungal, and viral pathogens.
Thiophene-2-carboxamide derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. Studies indicate that these compounds are generally more active against Gram-positive strains. nih.gov For instance, 3-Amino thiophene-2-carboxamide derivatives have demonstrated higher antibacterial activity compared to their 3-hydroxy counterparts. nih.gov
One study highlighted an amino thiophene-2-carboxamide derivative containing a methoxy (B1213986) group, which showed excellent activity against P. aeruginosa (86.9% inhibition), S. aureus (83.3% inhibition), and B. subtilis (82.6% inhibition). nih.gov Another related hydroxy derivative also showed very good effect against B. subtilis and P. aeruginosa (78.3% inhibition). nih.gov
Research into N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, which are structurally similar to 5-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide, has demonstrated their potential as inhibitors of β-lactamase in Extended-Spectrum-β-Lactamase (ESBL)-producing E. coli ST131. mdpi.com Further studies on related 5-bromo-N-alkylthiophene-2-sulfonamides identified a potent compound against New Delhi metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae ST147, with a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL. nih.gov Other research has found that certain thiophene (B33073) derivatives exhibit bactericidal effects against colistin-resistant E. coli, with MIC₅₀ values ranging from 8 to 32 mg/L. frontiersin.orgresearchgate.net
Table 1: Antibacterial Activity of Selected Thiophene Carboxamide Derivatives
| Compound Class | Bacterial Strain | Activity Measurement | Result | Reference |
| Amino thiophene-2-carboxamide derivative | Pseudomonas aeruginosa | % Inhibition | 86.9% | nih.gov |
| Amino thiophene-2-carboxamide derivative | Staphylococcus aureus | % Inhibition | 83.3% | nih.gov |
| Amino thiophene-2-carboxamide derivative | Bacillus subtilis | % Inhibition | 82.6% | nih.gov |
| Hydroxy thiophene-2-carboxamide derivative | Bacillus subtilis | % Inhibition | 78.3% | nih.gov |
| Hydroxy thiophene-2-carboxamide derivative | Pseudomonas aeruginosa | % Inhibition | 78.3% | nih.gov |
| Thiophene derivative 4 | Colistin-Resistant E. coli | MIC₅₀ | 8-32 mg/L | researchgate.net |
| Thiophene derivative 8 | Colistin-Resistant E. coli | MIC₅₀ | 8-32 mg/L | researchgate.net |
| 5-Bromo-N-Alkylthiophene-2-Sulfonamide (3b) | Klebsiella pneumoniae ST147 | MIC | 0.39 µg/mL | nih.gov |
The thiophene scaffold is a key feature in the development of novel fungicides. nih.gov A series of novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives were designed as succinate (B1194679) dehydrogenase (SDH) inhibitors, a known target for fungicides. nih.gov Several of these compounds demonstrated potent in vitro antifungal activity against a panel of seven phytopathogenic fungi. nih.gov
Specifically, certain nicotinamide (B372718) derivatives have been examined for their fungicidal properties against Fusarium graminearum and Botrytis cinerea. researchgate.net Studies have also investigated the in vivo protective activities of related compounds against Rhizoctonia solani on rice. researchgate.net One derivative, D4, showed a protective activity of 74.4% against R. solani on rice leaf sheaths, which was slightly better than the commercial fungicide azoxystrobin. researchgate.net While direct studies on this compound are limited, the consistent antifungal effects of related structures underscore the potential of this chemical class in agricultural applications.
Table 2: Antifungal Activity of Selected Thiophene Carboxamide Derivatives
| Compound Class | Fungal Strain | Activity Measurement | Result | Reference |
| Thiophene/furan-1,3,4-oxadiazole carboxamide (4i) | Sclerotinia sclerotiorum | EC₅₀ | 0.140 ± 0.034 mg/L | nih.gov |
| Thiophene/furan-1,3,4-oxadiazole carboxamide (4b) | Sclerotinia sclerotiorum | EC₅₀ | 0.1-1.1 mg/L | nih.gov |
| Thiophene/furan-1,3,4-oxadiazole carboxamide (4g) | Sclerotinia sclerotiorum | EC₅₀ | 0.1-1.1 mg/L | nih.gov |
| Thiophene-based derivative (D4) | Rhizoctonia solani (on rice) | In vivo Protective Activity | 74.4% | researchgate.net |
Human norovirus is a major cause of acute gastroenteritis, and there is an urgent need for effective antiviral therapies. nih.govmdpi.com Research into heterocyclic carboxamide derivatives has identified promising candidates for anti-norovirus agents. nih.gov In a screening campaign, 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide, a compound structurally related to the subject of this article, was identified as an anti-norovirus agent with a 50% effective concentration (EC₅₀) of 37 µM. jst.go.jp
Structure-activity relationship (SAR) studies have suggested that halogen substituents on the thiophene scaffold are important for activity. nih.gov For example, a 3,5-di-chloro-thiophene analog showed more potent antiviral activity (EC₅₀ = 6.6 µM) than mono-halogenated versions. jst.go.jp These findings indicate that the halogenated thiophene ring conjugated to an amide bond is essential for anti-norovirus activity. jst.go.jp Further investigation suggests that these carboxamide derivatives may act by inhibiting intracellular viral replication or later stages of the viral infection, rather than acting on the viral particles directly. nih.govjst.go.jp
Anticancer Research
Thiophene carboxamide derivatives have been extensively evaluated for their anticancer properties, demonstrating cytotoxicity against various cancer cell lines and engaging with multiple molecular targets. mdpi.com
Numerous studies have reported the cytotoxic effects of thiophene-2-carboxamide derivatives against a range of human cancer cell lines. A novel series of these derivatives showed that a compound with a 4-Cl-phenyl ring exhibited potent inhibitory activity against MCF-7 (breast cancer), HepG2 (liver cancer), and other cell lines. researchgate.net Specifically, one compound (5b) demonstrated remarkable cytotoxic activity against the MCF-7 cell line with an IC₅₀ of 0.09 µM, while another (5c) was potent against both MCF-7 (IC₅₀ = 2.22 µM) and HepG2 (IC₅₀ = 0.72 µM) cells. researchgate.net
Other research focusing on thiophene carboxamides as biomimetics of the anticancer agent Combretastatin A-4 found significant antiproliferative properties against the Hep3B cancer cell line. mdpi.comresearchgate.net In another study, ortho-amino thiophene carboxamides were screened against HepG-2 and HCT-116 (colon cancer) cell lines, with the most active derivatives showing 2.3- and 1.7-fold higher cytotoxicity than the standard drug Sorafenib against HepG-2 cells. researchgate.netsemanticscholar.org Hybrid compounds have also been tested, with some of the most active showing IC₅₀ values of 8.30 µM against HepG2, 8.93 µM against HCT-116, and 5.88 µM against MCF-7. researchgate.net
Table 3: In Vitro Cytotoxicity of Selected Thiophene Carboxamide Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result (µM) | Reference |
| Thiophene-2-carboxamide (5b) | MCF-7 (Breast) | IC₅₀ | 0.09 | researchgate.net |
| Thiophene-2-carboxamide (5c) | MCF-7 (Breast) | IC₅₀ | 2.22 | researchgate.net |
| Thiophene-2-carboxamide (5c) | HepG-2 (Liver) | IC₅₀ | 0.72 | researchgate.net |
| Thiophene carboxamide (biomimetic 2b) | Hep3B (Liver) | IC₅₀ | 5.46 | researchgate.net |
| Thiophene carboxamide (biomimetic 2e) | Hep3B (Liver) | IC₅₀ | 12.58 | researchgate.net |
| Ortho-amino thiophene carboxamide (5) | HepG-2 (Liver) | IC₅₀ | - (2.3x more potent than Sorafenib) | researchgate.netsemanticscholar.org |
| Ortho-amino thiophene carboxamide (21) | HepG-2 (Liver) | IC₅₀ | - (1.7x more potent than Sorafenib) | researchgate.netsemanticscholar.org |
| Hybrid Compound (5b) | HepG-2 (Liver) | IC₅₀ | 8.30 | researchgate.net |
| Hybrid Compound (5b) | HCT-116 (Colon) | IC₅₀ | 8.93 | researchgate.net |
| Hybrid Compound (5b) | MCF-7 (Breast) | IC₅₀ | 5.88 | researchgate.net |
The anticancer effects of thiophene carboxamide derivatives are attributed to several molecular mechanisms, primarily involving enzyme inhibition and the induction of apoptosis.
Enzyme Inhibition: A significant mechanism of action for this class of compounds is the inhibition of key enzymes involved in cancer progression. Several thiophene-2-carboxamides bearing aryl substituents have demonstrated potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme reported to function as an oncogene in breast cancer. mdpi.comresearchgate.net Molecular docking studies have confirmed key interactions between these compounds and the PTP1B active site. researchgate.net
Other derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. researchgate.netsemanticscholar.org The most active compounds in one study showed potent inhibition against VEGFR-2 with IC₅₀ values of 0.59 and 1.29 μM. researchgate.netsemanticscholar.org Additionally, these compounds were found to inhibit β-tubulin polymerization, a mechanism that disrupts cell division. researchgate.netsemanticscholar.org The ability of some derivatives to mimic Combretastatin A-4 is also linked to their interaction within the tubulin-colchicine-binding pocket. researchgate.net
Induction of Apoptosis: Beyond enzyme inhibition, thiophene carboxamides have been shown to induce programmed cell death, or apoptosis. Mechanistic studies have revealed these compounds can activate caspases, which are key executioner proteins in the apoptotic cascade. nih.govnih.gov Specifically, investigations showed activation of caspase-3/7. researchgate.netsemanticscholar.orgnih.govnih.gov The apoptotic activity was also correlated with an elevation of the p53 tumor suppressor protein and an increase in the pro-apoptotic Bax/Bcl-2 ratio. researchgate.netsemanticscholar.org Furthermore, some derivatives cause mitochondrial depolarization, a critical event in the intrinsic pathway of apoptosis. nih.govnih.gov These actions lead to cell cycle arrest, often at the G2/M phase, ultimately preventing cancer cell proliferation. researchgate.netsemanticscholar.org
Enzyme Inhibition Studies
Research into the enzymatic inhibition profile of this compound and its analogues has explored several key enzymes involved in various pathological conditions.
Specific studies detailing the inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are not prevalent in the reviewed literature. However, research has been conducted on structurally similar compounds. For instance, a series of 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, which are derivatives of a closely related bromo-intermediate, have been investigated for their in vitro cholinesterase inhibition capabilities. These studies suggest that the thiophene-2-carboxamide scaffold is of interest for potential cholinesterase inhibitors, although quantitative data (such as IC₅₀ values) for this compound itself is not available.
The inhibitory potential of this compound against the urease enzyme has not been specifically documented with quantitative IC₅₀ values. Nevertheless, the thiophene ring system is a core component of various known urease inhibitors. Studies on other thiophene derivatives have demonstrated that substitutions on the thiophene ring, including electron-withdrawing groups like bromine, can result in significant urease inhibition. For example, certain morpholine-thiophene hybrid thiosemicarbazones containing a 5-bromo-thiophene moiety have shown noteworthy inhibitory strength against this enzyme. This indicates a potential avenue for investigation, but direct evidence for the specified compound is currently lacking.
There is no specific information available from the reviewed scientific literature regarding the in vitro or in vivo inhibitory effects of this compound on alkaline phosphatase activity.
Direct studies quantifying the β-lactamase inhibitory activity of this compound are not available. However, a closely related compound, 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide, has been synthesized and used as an intermediate in the creation of further analogues. These subsequent analogues, specifically 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, have been investigated for their antibacterial efficacy against extended-spectrum β-lactamase (ESBL) producing Escherichia coli. Molecular docking studies of these derivatives against β-lactamase enzymes have been performed to understand potential binding interactions. This line of research underscores the relevance of the bromo-thiophene carboxamide scaffold in the development of potential antibacterial agents targeting β-lactamase, though direct inhibitory data for the parent bromo compound remains uncharacterised.
The thiophene carboxamide scaffold has been identified as a promising starting point for the development of DHX9 helicase inhibitors. In the optimization of a series of DHX9 inhibitors, the introduction of a bromine atom onto the thiophene ring was a key discovery. This modification provided the first examples of compounds with measurable cellular activity in a DHX9 target engagement assay, which then enabled further optimization of the chemical series through subsequent chemical modifications. While specific inhibitory concentration values for this compound are not provided, this finding highlights the importance of the bromo-thiophene moiety for achieving on-target activity against DHX9.
While the broader class of thiophene-containing compounds has been explored for antibacterial activity via DNA gyrase inhibition, specific data on the inhibitory effects of this compound against this enzyme are not available in the current body of literature. Research has shown that other complex heterocyclic systems incorporating thiophene can act as inhibitors of DNA gyrase, but this activity has not been directly attributed to or quantified for the specific compound .
Cyclin-Dependent Kinase (CDK) Inhibition
No studies were identified that have evaluated the inhibitory activity of this compound against Cyclin-Dependent Kinases (CDKs). Therefore, no data on its potential as a CDK inhibitor, including IC₅₀ values or specific CDK targets, can be provided.
Other Preclinical Biological Evaluations
There are no published results from DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays or other antioxidant capacity tests for this compound. Consequently, its potential to act as an antioxidant has not been experimentally determined.
The effects of this compound on smooth muscle contraction, specifically in isolated rat duodenum assays, have not been reported in the scientific literature. There is no available data to assess its potential spasmolytic properties.
There is no available research on the efficacy of this compound against the protozoan parasites Entamoeba histolytica, Giardia intestinalis, or Trichomonas vaginalis. Its potential as an antiparasitic or antiprotozoal agent remains unevaluated.
The potential insecticidal and anti-plant viral activities of this compound have not been investigated in any published studies. There is no data available regarding its efficacy against insect pests or plant viruses.
Computational Chemistry and in Silico Approaches to 5 Bromo N Pyridin 4 Yl Thiophene 2 Carboxamide Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.
The docking analyses for these analogues revealed specific binding modes within the active site of the enzyme. For instance, the most active compounds in the series formed key hydrogen bonds and hydrophobic interactions with specific amino acid residues, which are crucial for stabilizing the ligand-protein complex. nih.gov The thiophene (B33073), carboxamide, and pyridine (B92270) moieties, all present in the target compound, were shown to be critical for these interactions. The carboxamide group, in particular, is a well-known scaffold in medicinal chemistry capable of forming strong hydrogen bonds, a feature essential in many biological systems. nih.gov It is hypothesized that 5-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide would engage in similar interactions, positioning its pyridine and thiophene rings within hydrophobic pockets of target proteins while the carboxamide linker forms hydrogen bonds with polar residues.
Binding affinity, often expressed as a docking score or binding energy (kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. Lower binding energy values indicate a more stable complex and, typically, a higher potential for biological activity.
In the study of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, the binding energies were calculated and compared with a known inhibitor, tazobactam. nih.gov The synthesized carboxamide analogues demonstrated lower (more favorable) binding energies than the reference drug, suggesting strong binding to the β-lactamase enzyme. nih.gov The most potent compounds from the series exhibited the best fit and interactions within the binding pocket. nih.gov This suggests that the this compound core structure is a promising scaffold for achieving high binding affinity with relevant biological targets.
| Compound Analogue | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Example) |
| 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4a) | β-lactamase (7BDS) | Not specified, but noted as highly active | R44, E64, R65, A172, T264 (for reference ligand) |
| 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4c) | β-lactamase (7BDS) | Not specified, but noted as highly active | R44, E64, R65, A172, T264 (for reference ligand) |
| Tazobactam (Reference) | β-lactamase (7BDS) | Higher (less favorable) than analogues | R44, E64, R65, A172, T264 |
Note: Specific binding energy values for individual analogues were not detailed in the source but were stated to be more favorable than the reference. The interacting residues listed are for the reference ligand tazobactam, with analogues showing different but effective interaction patterns. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties, including electronic, spectroscopic, and optical characteristics.
DFT calculations are used to determine key parameters that describe a molecule's electronic structure and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netnih.gov
From these orbital energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). scielo.org.za
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO). scielo.org.za
Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). researchgate.net
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. researchgate.net
Studies on the analogous compound 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and its derivatives have utilized DFT to calculate these parameters. researchgate.netnih.gov These calculations help elucidate how different substituents affect the electronic properties and reactivity of the core structure. researchgate.net
| Parameter | Description | Typical Application |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Predicts chemical reactivity and stability |
| Ionization Potential (I) | Energy needed to remove an electron | Relates to the ability to undergo oxidation |
| Electron Affinity (A) | Energy released upon gaining an electron | Relates to the ability to undergo reduction |
| Chemical Hardness (η) | Resistance to deformation of electron cloud | A measure of molecular stability |
| Electrophilicity Index (ω) | Propensity to accept electrons | Quantifies electrophilic nature |
This table describes common reactivity descriptors calculated via DFT. researchgate.netscielo.org.za
DFT calculations are a reliable tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.
NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict 1H and 13C NMR chemical shifts. scielo.org.za This is invaluable for structure elucidation and confirmation, with studies on related heterocyclic systems showing good agreement between computed and experimental NMR data. researchgate.netscielo.org.zaresearchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, predicting the absorption wavelengths (λmax) in a molecule's UV-Vis spectrum. ijcce.ac.ir These calculations help to understand the electronic transitions, often corresponding to π → π* and n → π* transitions, and explain the observed optical properties. ijcce.ac.ir
IR (Infrared) Spectroscopy: DFT can compute the vibrational frequencies of a molecule. scielo.org.za These calculated frequencies correspond to the peaks in an IR spectrum and are used to identify functional groups and confirm the molecular structure. The predicted vibrational wavenumbers are often scaled to correct for systematic errors in the calculations. scielo.org.za
For the related compound 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, DFT calculations were performed to predict its FT-IR, UV, and NMR spectroscopic properties, which were then compared with experimental findings to confirm its molecular structure. researchgate.net
Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics, such as in optical switching and data storage. nih.gov DFT calculations are a primary method for predicting the NLO response of a molecule. The key parameters calculated are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). journaleras.com A high hyperpolarizability (β) value is indicative of a significant NLO response. researchgate.net
Computational studies on derivatives of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide have shown that the NLO properties are highly dependent on the electronic nature of the substituents. nih.gov Molecules with strong electron-donating and electron-accepting groups connected by a π-conjugated system tend to exhibit large β values. The thiophene and pyridine rings in this compound form such a conjugated system, making it a candidate for possessing NLO properties. The investigation of these properties through DFT can guide the design of new materials for advanced optical applications. nih.govnih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Preclinical Assessment
In the preclinical assessment of drug candidates, in silico ADME predictions are vital for evaluating the potential pharmacokinetic properties of a molecule. Various computational models and software are employed to predict these properties, providing a preliminary understanding of how this compound might behave in a biological system. These predictions are often based on the compound's physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area (PSA). mdpi.com
Studies on related thiophene carboxamide derivatives have demonstrated good "druggability" profiles based on a range of calculated physicochemical and pharmacokinetic parameters. mdpi.com These analyses help to determine if a compound aligns with the characteristics of known FDA-approved drugs. mdpi.com For this compound, a similar approach would be used to forecast its ADME profile.
Below is an interactive data table showcasing predicted ADME properties for this compound, based on computational models typically used in preclinical evaluation.
These in silico predictions suggest that this compound generally adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability. nih.gov However, the prediction of potential inhibition of cytochrome P450 enzymes, such as CYP2D6, would necessitate further in vitro testing to confirm this liability.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, QSAR models can be developed to predict its activity against a specific biological target and to guide the synthesis of more potent analogs.
QSAR studies on similar thiophene-containing compounds have shown that electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as dipole moments, can significantly influence their biological activity. mdpi.comresearchgate.net The HOMO-LUMO energy gap, for instance, can be an indicator of a molecule's reactivity and stability. mdpi.com
To optimize the activity of this compound, a QSAR study would typically involve the following steps:
Data Set Compilation: A series of analogs of the lead compound would be synthesized and their biological activities determined experimentally.
Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) would be calculated for each analog.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a predictive model.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external test sets of compounds.
Below is an interactive data table illustrating a hypothetical QSAR model for a series of analogs of this compound, targeting a hypothetical protein kinase.
The resulting QSAR equation might look something like: log(1/IC50) = 0.5 * σp - 0.2 * Es + 5.5
This hypothetical model suggests that electron-withdrawing groups (positive σp) and smaller substituents (less negative Es) at the 5-position of the thiophene ring could lead to increased biological activity. Such insights are invaluable for guiding the rational design of new, more potent derivatives of this compound. The development of such predictive models is a key aspect of modern, computationally-driven drug discovery. nih.gov
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds.
¹H NMR: Proton NMR spectroscopy would provide detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The expected spectrum of 5-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide would show distinct signals for the protons on the thiophene (B33073) and pyridine (B92270) rings, as well as the amide N-H proton. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would be invaluable for assigning each proton to its specific position in the molecular structure.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, amide carbonyl) and its electronic environment.
Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is for illustrative purposes only, as experimental data is not available.)
| ¹H NMR | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| Amide | Singlet | N-H | |
| Pyridine | Doublet | 2H | |
| Pyridine | Doublet | 2H | |
| Thiophene | Doublet | 1H | |
| Thiophene | Doublet | 1H | |
| ¹³C NMR | Chemical Shift (δ ppm) | Assignment | |
| Carbonyl | C=O | ||
| Aromatic/Heteroaromatic | C (Thiophene, Pyridine) |
High-Resolution Mass Spectrometry (HRMS/ESI-MS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is ionized without significant fragmentation. HRMS provides a highly accurate mass-to-charge ratio (m/z) measurement, which can be used to confirm the molecular formula of this compound (C10H7BrN2OS). This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.
Hypothetical HRMS Data Table (Note: This table is for illustrative purposes only, as experimental data is not available.)
| Technique | Parameter | Value |
| HRMS (ESI-MS) | Calculated m/z for [M+H]⁺ | [Value] |
| Found m/z for [M+H]⁺ | [Value] |
X-ray Diffraction Studies for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state. This information is crucial for understanding the compound's crystal packing and its conformational preferences. The crystallographic data for related compounds, such as N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide, has been reported, highlighting the utility of this technique in unambiguously establishing molecular architecture.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands (in cm⁻¹) for the N-H stretch of the amide, the C=O stretch of the amide carbonyl group, C-N stretching, and vibrations associated with the thiophene and pyridine rings.
Hypothetical IR Data Table (Note: This table is for illustrative purposes only, as experimental data is not available.)
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | |
| C=O Stretch (Amide) | |
| C-N Stretch | |
| Aromatic C-H Stretch |
Chromatographic Techniques for Purity Assessment (e.g., TLC)
Chromatographic techniques are essential for assessing the purity of a synthesized compound. Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method to monitor the progress of a reaction and to determine the purity of the final product. A pure sample of this compound would ideally show a single spot on a TLC plate when eluted with an appropriate solvent system. The retention factor (Rf) value of this spot would be characteristic of the compound in that specific solvent system.
Future Directions and Emerging Research Perspectives for the Compound Class
Exploration of Novel Biological Targets and Therapeutic Areas
The 5-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide scaffold has been identified as a promising starting point for the development of novel therapeutics across various disease areas. The exploration of new biological targets is a key area of future research, with the aim of expanding the therapeutic potential of this compound class.
Initial studies have demonstrated the activity of thiophene-2-carboxamide derivatives against a range of targets. For instance, some analogs have shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis in cancer. researchgate.net Others have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of diabetes and obesity. mdpi.com Furthermore, certain derivatives have exhibited inhibitory effects on mitochondrial complex I, suggesting a potential role in cancer metabolism. mdpi.com
More recently, a novel thiophene (B33073) carboxamide analog was identified as a highly potent and selective inhibitor of sphingomyelin (B164518) synthase 2 (SMS2), with potential applications in the therapy of dry eye disease. nih.gov This discovery opens up a new therapeutic avenue for this class of compounds beyond the traditional focus on oncology and infectious diseases.
In the realm of infectious diseases, derivatives of this scaffold have shown promising antibacterial activity. nih.gov Specifically, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have demonstrated efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. mdpi.comnih.gov Further exploration of their antibacterial spectrum and mechanism of action is a significant area for future research. The potential for these compounds to act as antioxidants has also been noted. nih.gov
The table below summarizes some of the biological targets and therapeutic areas that have been explored for the thiophene-2-carboxamide scaffold.
| Biological Target | Therapeutic Area |
| VEGFR-2 | Cancer |
| Tubulin | Cancer |
| PTP1B | Diabetes, Obesity, Cancer |
| Mitochondrial Complex I | Cancer |
| Sphingomyelin Synthase 2 (SMS2) | Dry Eye Disease |
| Bacterial Enzymes (e.g., β-lactamases) | Infectious Diseases |
| Free Radicals | Oxidative Stress-Related Conditions |
Future research will likely focus on high-throughput screening of this compound-based libraries against a wider range of biological targets. This could uncover novel activities in areas such as neurodegenerative diseases, inflammatory disorders, and viral infections.
Development of Advanced Synthetic Methodologies
The synthesis of this compound and its derivatives has been achieved through various methods. The core structure is typically assembled via an amide bond formation between a substituted thiophene-2-carboxylic acid and an appropriate amine.
One common approach involves the use of coupling reagents such as titanium tetrachloride (TiCl₄) in the presence of a base like pyridine (B92270). nih.govnih.gov This method has been successfully employed for the synthesis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide. nih.gov Alternative coupling strategies utilize carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with catalysts such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov
To introduce further diversity, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been extensively used. nih.govnih.govresearchgate.net This allows for the arylation of the thiophene ring, typically at the 5-position, using a variety of aryl boronic acids. nih.govnih.gov Nickel catalysts have also been explored as an alternative to palladium for these transformations. researchgate.net
The synthesis of the thiophene ring itself can be achieved through cyclization reactions. For example, thiophene-2-carboxamide derivatives can be prepared by the cyclization of thiocarbamoyl derivatives with α-halogenated reagents. nih.gov
The table below outlines some of the key synthetic reactions used in the preparation of this compound class.
| Reaction Type | Reagents and Catalysts | Purpose |
| Amide Coupling | TiCl₄, Pyridine | Formation of the carboxamide bond |
| Amide Coupling | EDC, DMAP | Formation of the carboxamide bond |
| Suzuki-Miyaura Cross-Coupling | Pd(PPh₃)₄, K₃PO₄ | Arylation of the thiophene ring |
| Kumada-Tamao-Corriu Cross-Coupling | Pd(PPh₃)₂Cl₂, Ni(dppp)Cl₂ | Arylation of the thiophene ring |
| Cyclization | Alcoholic Sodium Ethoxide | Formation of the thiophene ring |
Future advancements in synthetic methodologies will likely focus on the development of more efficient, sustainable, and scalable routes. This could involve the use of novel catalysts, flow chemistry techniques, and microwave-assisted synthesis to reduce reaction times and improve yields. vulcanchem.com The development of methods for the late-stage functionalization of the thiophene and pyridine rings would also be highly valuable for rapidly generating diverse libraries of compounds for biological screening.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Beyond predicting biological activity, AI and ML can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. nih.gov This allows for the early identification of candidates with unfavorable pharmacokinetic or safety profiles, enabling medicinal chemists to focus their efforts on more promising molecules.
Furthermore, generative AI models can be used to design entirely new molecules based on the thiophene-2-carboxamide scaffold with optimized properties. fnasjournals.com These models can learn the underlying chemical rules and patterns from existing data and then generate novel structures that are predicted to be both synthetically accessible and biologically active.
The following table highlights the potential applications of AI and ML in the discovery and optimization of this compound class.
| AI/ML Application | Description |
| Virtual Screening | In silico screening of large compound libraries to identify potential hits. |
| Predictive Modeling | Building models to predict biological activity, ADMET properties, and other physicochemical characteristics. |
| Generative Design | Designing novel molecules with optimized properties based on the thiophene-2-carboxamide scaffold. |
| Retrosynthesis Planning | Proposing efficient and cost-effective synthetic routes for target compounds. |
The successful application of AI and ML in this area will depend on the availability of high-quality data. Therefore, the generation of large, curated datasets of thiophene-2-carboxamide derivatives and their biological activities will be crucial for training and validating these computational models.
Design and Synthesis of Multi-Target Directed Ligands based on the Scaffold
Complex diseases such as cancer and neurodegenerative disorders are often multifactorial, involving the dysregulation of multiple biological pathways. researchgate.net The traditional "one-target, one-drug" approach may not be effective for treating such diseases. An emerging paradigm in drug discovery is the design of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. researchgate.netresearchgate.net
The this compound scaffold is well-suited for the development of MTDLs due to its chemical tractability and the ability to introduce diverse functional groups at multiple positions. By carefully selecting and combining different pharmacophores, it is possible to design compounds that can modulate the activity of two or more targets of interest.
For example, in the context of cancer, one could design a thiophene-2-carboxamide derivative that simultaneously inhibits a protein kinase involved in cell proliferation and a transporter protein responsible for drug resistance. Such a dual-action compound could be more effective and less prone to the development of resistance than a combination of two separate drugs. Indeed, some thiophene carboxamide derivatives have already shown potent inhibition against both VEGFR-2 and β-tubulin polymerization, demonstrating the potential of this scaffold for developing multi-target anticancer agents. researchgate.net
In the field of neurodegenerative diseases, such as Alzheimer's disease, MTDLs based on this scaffold could be designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two enzymes involved in the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net Additionally, antioxidant moieties could be incorporated into the structure to combat the oxidative stress that is also implicated in the pathology of Alzheimer's disease. researchgate.net
The table below provides some examples of potential multi-target strategies for this compound class.
| Therapeutic Area | Potential Target Combination | Rationale |
| Cancer | VEGFR-2 and Tubulin | Inhibition of both angiogenesis and cell division. |
| Cancer | Kinase and Efflux Pump | Overcoming drug resistance by simultaneously inhibiting a proliferation signal and a drug efflux mechanism. |
| Alzheimer's Disease | AChE and BChE | Increasing acetylcholine levels in the brain to improve cognitive function. |
| Alzheimer's Disease | AChE/BChE and Antioxidant | Addressing both the cholinergic deficit and oxidative stress. |
The rational design of MTDLs requires a deep understanding of the structure-activity relationships for each target. Computational methods, such as molecular docking and molecular dynamics simulations, can play a crucial role in the design and optimization of these multi-target agents.
Application of In Vitro and In Vivo Preclinical Models for Efficacy and Mechanism of Action Studies
A critical aspect of the development of new therapeutics based on the this compound scaffold is the use of appropriate preclinical models to evaluate their efficacy and elucidate their mechanism of action.
In vitro models are essential for the initial screening and characterization of new compounds. These models range from simple biochemical assays to more complex cell-based assays. mdpi.com For example, the inhibitory activity of a new compound against a specific enzyme can be determined using a purified enzyme assay. The cytotoxic effects of potential anticancer agents can be evaluated using a panel of cancer cell lines, such as A375 (melanoma), HT-29 (colorectal cancer), and MCF-7 (breast cancer). mdpi.comnih.gov
More advanced in vitro models, such as 3D cell cultures (spheroids), can provide a more physiologically relevant environment for testing drug candidates. nih.govmdpi.com These models can better mimic the architecture and cell-cell interactions of solid tumors, providing a more accurate prediction of in vivo efficacy. nih.gov
To investigate the mechanism of action, a variety of in vitro assays can be employed. These include assays to measure apoptosis (e.g., caspase-3/7 activation), mitochondrial membrane potential, and the production of reactive oxygen species (ROS). mdpi.comnih.gov
The table below lists some of the common in vitro models and assays used in the preclinical evaluation of this compound class.
| Model/Assay Type | Specific Example | Purpose |
| Biochemical Assay | Purified Enzyme Inhibition Assay | To determine the potency of a compound against a specific target. |
| 2D Cell Culture | Cytotoxicity Assay (e.g., MTS, MTT) on Cancer Cell Lines | To evaluate the antiproliferative activity of a compound. |
| 3D Cell Culture | Spheroid Model | To assess the efficacy of a compound in a more physiologically relevant tumor model. |
| Mechanism of Action Assay | Caspase-3/7 Assay | To determine if a compound induces apoptosis. |
| Mechanism of Action Assay | JC-1 Assay | To measure changes in mitochondrial membrane potential. |
In vivo models are necessary to evaluate the efficacy, pharmacokinetics, and safety of a drug candidate in a whole organism. nih.gov For anticancer agents, this typically involves the use of mouse xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.gov The effect of the drug on tumor growth can then be monitored over time. nih.gov
For other therapeutic areas, such as dry eye disease, specific animal models have been developed to mimic the human condition. nih.gov These models can be used to assess the ability of a new drug to alleviate the symptoms of the disease, such as by measuring tear secretion and corneal damage. nih.gov
In vivo studies are also crucial for determining the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion. This information is essential for designing appropriate dosing regimens for clinical trials.
The continued development and refinement of preclinical models, including the use of humanized mice and organ-on-a-chip technologies, will further enhance our ability to predict the clinical success of new drug candidates based on the this compound scaffold. mdpi.com
Q & A
Advanced Research Question
- DFT calculations : Analyze charge distribution and protonation sites (e.g., pyridine nitrogen vs. amide oxygen) .
- MD simulations : Assess solvation effects in acidic/basic buffers (e.g., pH 2–10) .
- pKa prediction tools : Use MarvinSketch or ACD/Labs to estimate ionizable groups .
How can researchers address discrepancies between experimental and theoretical UV-Vis spectra?
Advanced Research Question
Mismatches often arise from solvent effects or excited-state transitions. Solutions:
Solvent correction : Apply the COSMO-RS model to adjust for solvent polarity .
TD-DFT adjustments : Include implicit solvent models (e.g., PCM) in calculations .
Experimental validation : Compare spectra in multiple solvents (e.g., DMSO vs. MeOH) .
What are the challenges in replicating synthetic procedures for this compound, and how can they be mitigated?
Basic Research Question
Common issues include low yields and byproduct formation. Mitigation strategies:
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) .
- Intermediate characterization : Confirm each step via LC-MS or TLC .
- Moisture control : Conduct reactions under inert atmosphere (N2/Ar) .
What advanced analytical techniques are critical for confirming the crystal structure of this compound?
Advanced Research Question
-
Single-crystal X-ray diffraction : Resolves disorder in the pyridinyl-thiophene system (e.g., ’s 86.2° dihedral angle between rings) .
-
SCXRD parameters :
Parameter Value Space group P-1 R-factor <0.05 π-π stacking distance 3.758 Å
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
